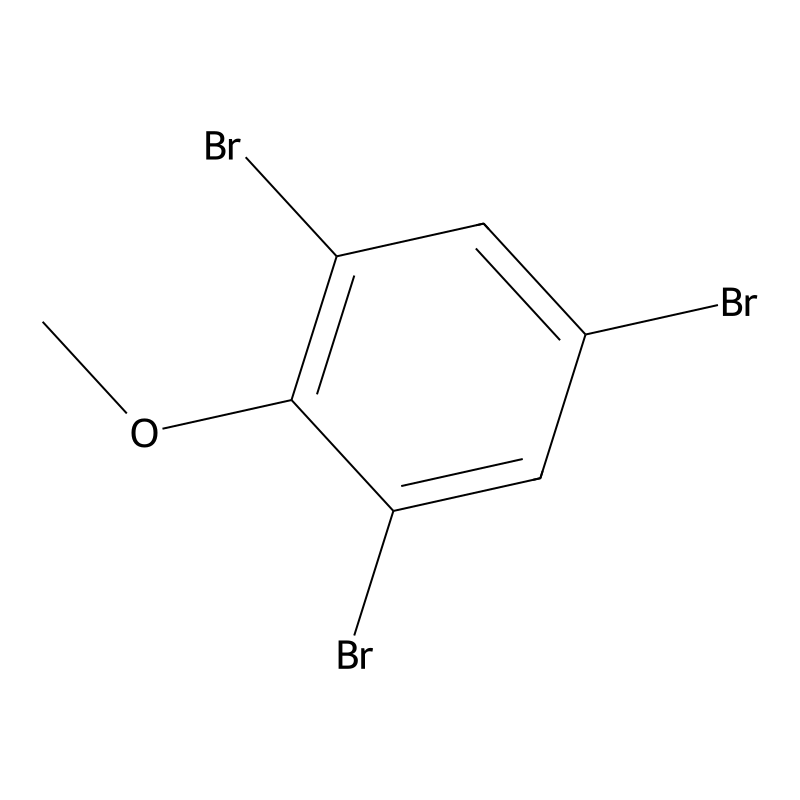

2,4,6-Tribromoanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.85 mg/L at 25 °C (est)

Synonyms

Canonical SMILES

Role in Cork Taint Research:

2,4,6-Tribromoanisole (TBA) is a crucial compound in scientific research related to "cork taint," an undesirable musty odor affecting wine stored in corked bottles. Researchers use TBA as a reference standard to identify and quantify its presence in wine samples suspected of cork taint []. This identification helps pinpoint the source of the off-flavor and develop strategies to mitigate its occurrence.

Fungal Metabolite Investigations:

TBA serves as a model compound in studies exploring the metabolic pathways of fungi that break down brominated flame retardants and fungicides. By investigating how fungi transform these chemicals into TBA and related compounds, researchers gain insights into the environmental fate and potential toxicity of these man-made substances [].

Material Science Applications:

Studies have explored the potential use of TBA as a precursor in the synthesis of flame-retardant polymers. Researchers investigate the feasibility of incorporating TBA into polymer structures to impart fire-resistant properties to materials []. However, further research is needed to assess the effectiveness and safety of this approach.

2,4,6-Tribromoanisole is a brominated derivative of anisole, characterized by three bromine atoms attached to the aromatic ring. This compound is notably recognized for its role in causing "cork taint," an undesirable flavor and aroma defect in wine and other bottled beverages. It is produced as a metabolite from 2,4,6-tribromophenol, a chemical commonly used as a fungicide and flame retardant. The presence of 2,4,6-tribromoanisole can lead to musty and earthy odors even at extremely low concentrations, with detection thresholds as low as 0.08-0.3 parts per trillion in water and 2-6 parts per trillion in wine .

The chemical behavior of 2,4,6-tribromoanisole includes reactions typical of aromatic compounds, such as electrophilic substitution and nucleophilic attack. It can undergo dehalogenation under certain conditions or react with hydroxyl radicals in the atmosphere, leading to various degradation products. The estimated rate constant for its reaction with hydroxyl radicals has been reported as .

2,4,6-Tribromoanisole exhibits biological activity primarily through its interactions with fungal species. It is produced by fungi such as Aspergillus and Penicillium, which metabolize brominated phenolic compounds into this derivative. Its presence is linked to negative sensory impacts in food products due to its musty aroma . Toxicological studies indicate that while it is not classified as highly toxic, it can cause sensory irritation and has been detected in various environmental samples .

The synthesis of 2,4,6-tribromoanisole can be achieved through several methods:

- From 2,4,6-Tribromophenol: This method involves the methylation of 2,4,6-tribromophenol using methylating agents such as dimethyl sulfate or methyl iodide.

- Microbial Metabolism: Fungi naturally convert brominated phenolic compounds into 2,4,6-tribromoanisole under specific conditions.

- Chemical Synthesis: Laboratory methods often utilize bromination reactions on anisole derivatives to introduce bromine atoms at the 2, 4, and 6 positions .

The primary application of 2,4,6-tribromoanisole lies in its role as a marker for cork taint in the wine industry. Its detection is crucial for quality control in winemaking and packaging processes. Additionally, due to its unique odor profile, it has been studied for potential uses in analytical chemistry as a standard for detecting similar musty compounds .

Interaction studies have focused on the compound's sensory effects and its environmental persistence. Research indicates that even trace amounts can significantly alter the sensory characteristics of food products. Furthermore, studies have shown that powdered activated carbon can effectively adsorb haloanisoles like 2,4,6-tribromoanisole during water treatment processes .

| Compound | Structure | Unique Features |

|---|---|---|

| 2,4-Dichloroanisole | Two chlorine atoms | Less potent odor; often used in analytical chemistry |

| 2,4,6-Trichloroanisole | Three chlorine atoms | Similar odor profile; also linked to cork taint |

| 2-Bromoanisole | One bromine atom | Lower detection threshold; less complex odor profile |

| 2-Methoxyphenol (Guaiacol) | One methoxy group | Distinctly different aroma; used in flavoring |

Each of these compounds has unique characteristics that distinguish them from 2,4,6-tribromoanisole while sharing similarities in their aromatic structures and potential sensory impacts .

Color/Form

XLogP3

Boiling Point

298 °C

Density

LogP

log Kow = 4.48

Odor

Melting Point

88 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Generally comes from sources in the winery environment.